2-Fluoro-5-(methylsulfonyl)phenylboronic acid

CAS No.: 1313617-71-8

Cat. No.: VC3414686

Molecular Formula: C7H8BFO4S

Molecular Weight: 218.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1313617-71-8 |

|---|---|

| Molecular Formula | C7H8BFO4S |

| Molecular Weight | 218.02 g/mol |

| IUPAC Name | (2-fluoro-5-methylsulfonylphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 |

| Standard InChI Key | QXRAJFIMZXAINO-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

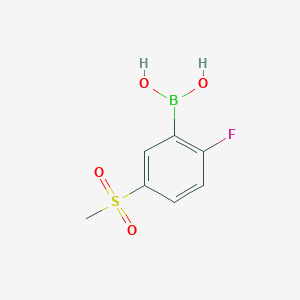

2-Fluoro-5-(methylsulfonyl)phenylboronic acid features a phenyl ring with three key substituents:

-

A boronic acid group (B(OH)₂) at position 1

-

A fluorine atom at position 2

-

A methylsulfonyl group (SO₂CH₃) at position 5

This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing effects of both the fluorine and the methylsulfonyl groups .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BFO₄S |

| Molecular Weight | 218.02 g/mol |

| Physical Form | Solid |

| CAS Number | 1313617-71-8 |

| InChI | InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 |

| InChIKey | QXRAJFIMZXAINO-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O |

| Storage Conditions | Inert atmosphere, 2-8°C (recommended) |

The compound typically exists as a white to off-white solid at room temperature. The presence of the boronic acid group (B(OH)₂) gives the molecule Lewis acidic properties, allowing it to form coordination complexes with Lewis bases. The compound is also capable of forming hydrogen bonds through its hydroxyl groups .

Synthesis and Preparation

Related Derivatives

A structurally related derivative of significant interest is the pinacol ester of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid (CAS: 1627596-00-2). This derivative features the same core structure but with the boronic acid protected as a cyclic ester with pinacol. This modification enhances stability and solubility in organic solvents, making it particularly useful in cross-coupling reactions .

Analytical Methods

Spectroscopic Characterization

The characterization of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid typically involves a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR reveals characteristic signals for the aromatic protons, the methyl group of the methylsulfonyl moiety, and the exchangeable protons of the boronic acid group.

-

¹⁹F NMR provides information on the fluorine environment.

-

¹¹B NMR confirms the presence and environment of the boron atom.

-

-

Infrared (IR) Spectroscopy:

| Parameter | Value |

|---|---|

| Ionization Mode | Negative ion mode |

| Acquisition Method | Multiple reaction monitoring (MRM) |

| Mobile Phase | Water and acetonitrile |

| Run Time | Approximately 7 minutes |

| Expected LLOQ | 2-10 pg/mL (for similar boronic acids) |

| Precision (RSD) | < 3% |

These parameters would likely require optimization for the specific analysis of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a key reagent for the formation of carbon-carbon bonds. This palladium-catalyzed reaction allows for the coupling of the arylboronic acid with various aryl halides or triflates to form biaryl compounds.

The unique substituent pattern of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid offers several advantages in these reactions:

-

The fluorine at position 2 modifies the electronic properties of the aromatic ring, potentially influencing the rate and selectivity of the coupling reaction.

-

The methylsulfonyl group at position 5 can serve as a handle for further functionalization or provide specific properties to the final coupled product.

-

The combined effect of these electron-withdrawing groups alters the reactivity of the boronic acid, potentially making it more resistant to protodeboronation under basic conditions .

Building Block in Medicinal Chemistry

This boronic acid serves as a valuable building block in medicinal chemistry for the construction of molecules with specific electronic and steric properties. The fluorine and methylsulfonyl substituents each contribute distinct characteristics to the final products:

-

The fluorine atom can enhance metabolic stability, influence lipophilicity, and modulate the binding affinity to biological targets.

-

The methylsulfonyl group can participate in hydrogen bonding, contribute to aqueous solubility, and influence the distribution of electron density within the molecule .

Pharmaceutical and Biomedical Applications

| Parameter | Specification |

|---|---|

| Purity | ≥95% to 98% |

| MDL Number | MFCD23380850 |

| Appearance | White to off-white solid |

| Recommended Storage | Inert atmosphere, 2-8°C |

| Common Package Sizes | 500 mg, 1 g |

| Application | Research use only |

The compound is also available in its protected form as the pinacol ester, which offers enhanced stability for certain applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume